molecular formula C13H9Cl2NO2 B1361668 5-Chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde CAS No. 1033463-21-6

5-Chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde

Cat. No. B1361668
CAS RN: 1033463-21-6
M. Wt: 282.12 g/mol
InChI Key: AJPHHRSXCDWZDF-UHFFFAOYSA-N
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Description

5-Chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde is a chemical compound with the CAS Number: 339024-38-3. It has a molecular weight of 298.12 . The IUPAC name for this compound is 5-chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C13H9Cl2NO3 . The InChI code for this compound is 1S/C13H9Cl2NO3/c14-10-3-1-8 (2-4-10)6-16-7-9 (13 (18)19)5-11 (15)12 (16)17/h1-5,7H,6H2, (H,18,19) .


Physical And Chemical Properties Analysis

The melting point of this compound is between 230.5-231.5°C .

Scientific Research Applications

Medicinal Chemistry: Antiviral and Anticancer Agents

The indole nucleus, which is a part of the compound’s structure, is significant in medicinal chemistry. Indole derivatives, including this compound, have shown potential as antiviral and anticancer agents. They are known to bind with high affinity to multiple receptors, which is crucial for developing new therapeutic molecules. For instance, certain indole derivatives have demonstrated inhibitory activity against influenza A and shown cytotoxicity against human cancer cell lines .

Agriculture: Plant Growth Regulators

In agriculture, indole derivatives like this compound can be synthesized to mimic plant hormones such as indole-3-acetic acid, which is vital for plant growth and development. The manipulation of these compounds can lead to enhanced crop yields and improved resistance to pests and diseases .

Material Science: Advanced Material Synthesis

The compound’s structural features make it a candidate for creating advanced materials. Its aromatic nature and the presence of reactive functional groups allow it to participate in various chemical reactions, leading to the synthesis of new materials with potential applications in electronics, coatings, and nanotechnology .

Environmental Science: Antibacterial Agents

Derivatives of indole, which share a similar structure with this compound, have been explored as potent antibacterial agents. They have been effective against pathogenic Gram-negative bacteria, which is crucial in the fight against antibiotic resistance .

Analytical Chemistry: Chromatographic Studies

In analytical chemistry, the compound can be used as a standard or a reagent in chromatographic methods to identify or quantify similar compounds. Its well-defined structure and properties, such as melting point and purity, make it suitable for such applications .

Biochemistry: Enzyme Inhibition Studies

The compound’s ability to interact with various biological receptors also makes it a valuable tool in biochemistry for enzyme inhibition studies. It can help in understanding the mechanism of action of enzymes and aid in the design of enzyme inhibitors that can be used to treat diseases .

Future Directions

While specific future directions for this compound are not available, compounds with similar structures have been studied for their potential therapeutic applications . This suggests that 5-Chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde could also be a subject of future research in medicinal chemistry.

properties

IUPAC Name

5-chloro-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2/c14-11-3-1-9(2-4-11)6-16-7-10(8-17)5-12(15)13(16)18/h1-5,7-8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPHHRSXCDWZDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=C(C2=O)Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801138214
Record name 5-Chloro-1-[(4-chlorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801138214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde

CAS RN

1033463-21-6
Record name 5-Chloro-1-[(4-chlorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033463-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1-[(4-chlorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801138214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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